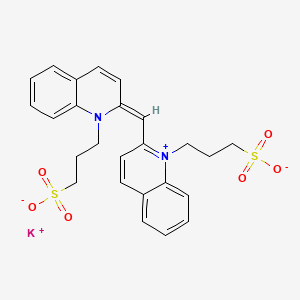
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN')(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- is a complex platinum compound. It is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- involves several steps. The synthetic route typically includes the reaction of platinum precursors with 1,2-cyclohexanediammine and 3,4-dihydroxy-3-cyclobutene-1,2-dionate under controlled conditions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound.
Chemical Reactions Analysis
This platinum compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert it to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the ligands attached to the platinum center are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of platinum-based drugs in cancer treatment.
Industry: It is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of this platinum compound involves its interaction with molecular targets, such as DNA and proteins. It can form covalent bonds with these molecules, leading to changes in their structure and function. The pathways involved in its action include the inhibition of DNA replication and transcription, which can result in cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Compared to other platinum compounds, such as cisplatin and carboplatin, Platinum, (1,2-cyclohexanediammine-kappaN,kappaN’)(3,4-di(hydroxy-kappaO)-3-cyclobutene-1,2-dionato(2-))-, (SP-4-2-(trans))- has a unique structure that may offer different reactivity and biological activity. Similar compounds include:
Cisplatin: A widely used anticancer drug with a simpler structure.
Carboplatin: Another anticancer drug with a different ligand structure.
Oxaliplatin: Known for its use in colorectal cancer treatment.
This compound’s uniqueness lies in its specific ligand arrangement and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
187682-72-0 |
|---|---|
Molecular Formula |
C10H14N2O4Pt |
Molecular Weight |
421.31 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;3,4-dioxocyclobutene-1,2-diolate;platinum(2+) |
InChI |
InChI=1S/C6H14N2.C4H2O4.Pt/c7-5-3-1-2-4-6(5)8;5-1-2(6)4(8)3(1)7;/h5-6H,1-4,7-8H2;5-6H;/q;;+2/p-2 |
InChI Key |
YPRMEKRPTXQERO-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(C(C1)N)N.C1(=C(C(=O)C1=O)[O-])[O-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


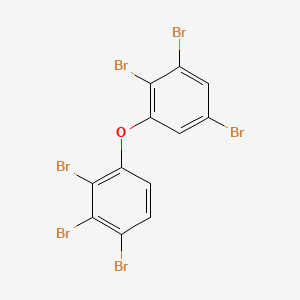

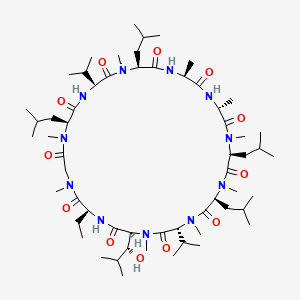


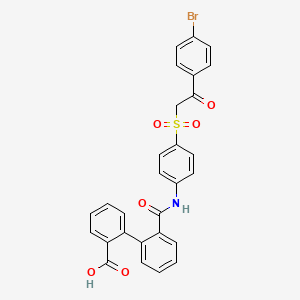
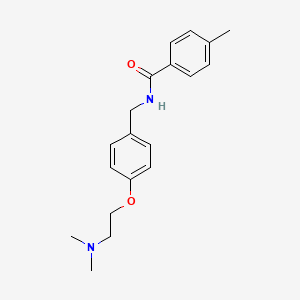


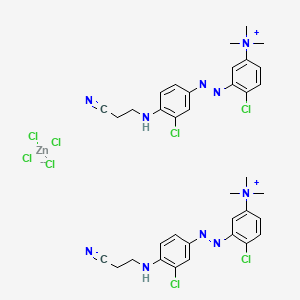

![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
